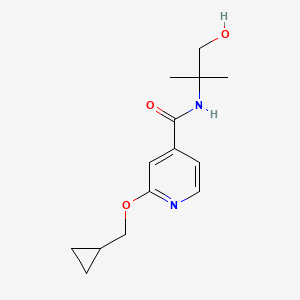

2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related isonicotinamides, including 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide, often involves multi-step chemical reactions. For example, the synthesis of carbon-11-labeled isonicotinamides for potential PET agents in Alzheimer's disease research involved synthesizing precursors from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride, followed by O-[11C]methylation (Gao, Wang, & Zheng, 2017). This method provides insights into the synthetic routes that can be adapted for synthesizing 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide.

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide can be explored through X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structures of Schiff bases derived from isonicotinic acid were determined, providing insights into the molecular configurations and intermolecular interactions (Yang, 2007).

Chemical Reactions and Properties

The chemical reactivity of isonicotinamide derivatives includes their participation in co-crystal formations and interactions with various chemical agents. For example, isonicotinamide was used in co-crystal studies with cyclic carboxylic acids, illustrating its ability to form stable hydrogen-bonded networks and showing its versatile role in supramolecular chemistry (Lemmerer & Fernandes, 2012).

Physical Properties Analysis

The physical properties of compounds similar to 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide, such as solubility, melting point, and crystalline structure, can be inferred from studies like the one by Chia & Quah (2017), who reported on temperature-induced phase transitions in isonicotinamide-4-methoxybenzoic acid co-crystals (Chia & Quah, 2017).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, is essential for compounds like 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide. Research on the oxidation of related compounds provides insights into their stability and reactivity under various conditions (Bietti & Capone, 2008).

Wissenschaftliche Forschungsanwendungen

PET Agents for Alzheimer's Disease Imaging

A study focused on synthesizing carbon-11-labeled isonicotinamides for potential use as PET (Positron Emission Tomography) agents in imaging GSK-3 (Glycogen Synthase Kinase-3) enzyme activity in Alzheimer's disease. The synthesized compounds showed high radiochemical yield and purity, indicating their potential for aiding in the diagnosis and understanding of Alzheimer's disease through neuroimaging techniques (Gao, Wang, & Zheng, 2017).

Supramolecular Chemistry

Another area of research involves the use of isonicotinamide in supramolecular chemistry, particularly in co-crystallization studies. Isonicotinamide was used to co-crystallize with several cyclic carboxylic acids, resulting in co-crystal structures with high Z′ values and showcasing the potential of isonicotinamide in exploring co-crystal space and understanding molecular interactions (Lemmerer & Fernandes, 2012).

Synthesis and Structural Studies

Research on the synthesis and structural characterization of Schiff bases involving isonicotinamide derivatives has been conducted to explore their potential applications in various fields, including medicinal chemistry and material science. The studies detailed the synthesis processes and provided insights into the molecular structures of these compounds through X-ray diffraction analysis (Yang, 2007).

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,9-17)16-13(18)11-5-6-15-12(7-11)19-8-10-3-4-10/h5-7,10,17H,3-4,8-9H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLFXIPWOIYMQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC(=NC=C1)OCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2483416.png)

![Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]-](/img/structure/B2483417.png)

![2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2483422.png)

![N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483426.png)

![4-{[4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-N-(cyclohexylmethyl)benzamide](/img/structure/B2483428.png)

![N1-phenethyl-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2483431.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2483434.png)